molecular formula C21H32O7 B2924526 1-(2,2-dimethyl-6-{[4-(3-methylbutoxy)phenyl]methoxy}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol CAS No. 1173199-70-6

1-(2,2-dimethyl-6-{[4-(3-methylbutoxy)phenyl]methoxy}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol

Cat. No.: B2924526
CAS No.: 1173199-70-6
M. Wt: 396.48
InChI Key: GTFPWORKFZJPDD-UHFFFAOYSA-N
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Description

1-(2,2-dimethyl-6-{[4-(3-methylbutoxy)phenyl]methoxy}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol is a complex organic compound with a unique structure that includes a furodioxolane ring, a phenylmethoxy group, and an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dimethyl-6-{[4-(3-methylbutoxy)phenyl]methoxy}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol typically involves multiple steps. One common approach is the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid to form the furodioxolane ring . The phenylmethoxy group can be introduced through a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling . The final step involves the addition of the ethane-1,2-diol moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-dimethyl-6-{[4-(3-methylbutoxy)phenyl]methoxy}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenylmethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(2,2-dimethyl-6-{[4-(3-methylbutoxy)phenyl]methoxy}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(2,2-dimethyl-6-{[4-(3-methylbutoxy)phenyl]methoxy}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate.

    Pathways: The compound may influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-dimethyl-6-{[4-(3-methylbutoxy)phenyl]methoxy}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-[2,2-dimethyl-6-[[4-(3-methylbutoxy)phenyl]methoxy]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O7/c1-13(2)9-10-24-15-7-5-14(6-8-15)12-25-18-17(16(23)11-22)26-20-19(18)27-21(3,4)28-20/h5-8,13,16-20,22-23H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFPWORKFZJPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)COC2C3C(OC2C(CO)O)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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